![molecular formula C15H18N6O B1683950 Olomoucine CAS No. 101622-51-9](/img/structure/B1683950.png)
Olomoucine
Overview
Description
Olomoucine is a 9H-purine that is substituted by a (2-hydroxyethyl)nitrilo, benzylnitrilo and a methyl group at positions 2,6 and 9, respectively . It is a cyclin-dependent kinase inhibitor . It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor . It is a member of 2,6-diaminopurines and a member of ethanolamines .
Synthesis Analysis
Olomoucine inhibits DNA synthesis in interleukin-2-stimulated T lymphocytes (CTLL-2 cells) and triggers a G1 arrest similar to interleukin-2 deprivation . Both cdc2 and cdk2 kinases (immunoprecipitated from nocodazole- and hydroxyurea-treated CTLL-2 cells, respectively) are inhibited by olomoucine .Molecular Structure Analysis
Olomoucine belongs to the class of organic compounds known as 6-alkylaminopurines . These are compounds that contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
Olomoucine treatment can reduce infarct volume and improve functional recovery . It also inhibits cell proliferation and diminishes nitric oxide production and cytokine gene expression, in lipopolysaccharide-stimulated murine RAW264.7 macrophages .Physical And Chemical Properties Analysis
The molecular formula of Olomoucine is C15H18N6O . The molecular weight is 298.34 g/mol . The IUPAC name is 2- [ [6- (benzylamino)-9-methylpurin-2-yl]amino]ethanol .Scientific Research Applications
Stroke Recovery
Olomoucine has been studied for its effects on recovery following photothrombotic stroke . It was found that treatment with Olomoucine did not significantly affect the infarct volume, but it did modify functional recovery . The effects on recovery were test-dependent, suggesting that skilled tasks requiring specific training and general measures of motor function can be differentially modified by some interventions .
Cell Cycle Inhibition
Olomoucine is known as a cell cycle inhibitor . It has been used in research to study the effects of cell cycle inhibition on various cellular processes . For instance, it has been found to influence neurological function and alter the responses of peri-infarct glia without reducing infarction .
Cancer Research
In cancer research, Olomoucine is used as a CDK inhibitor . It inhibits CDK1, CDK2, and CDK5, and can also inhibit ERK1 kinase at higher concentrations . Its use in cancer research helps in understanding the role of these kinases in cancer progression and in developing potential therapeutic applications .
Research on Cellular Effects
The cellular effects of Olomoucine have been investigated in a variety of plant and animal models . For instance, it has been found to inhibit the G1S transition of unicellular algae and block the development of certain types of gametophytes .
Neuroinflammation
Olomoucine has been used in research on neuroinflammation, particularly in the context of stroke . It has been found to influence the responses of peri-infarct microglia and astrocytes, which play an important role in recovery following stroke .
Protein Kinase Research
Olomoucine is used in protein kinase research due to its ability to inhibit certain kinases . This helps in understanding the role of protein phosphorylation in various cellular processes and diseases .
Mechanism of Action
Target of Action
Olomoucine primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Specifically, it inhibits CDK1, CDK2, and CDK5 . These kinases are essential for the control of the cell cycle and are involved in processes such as cell proliferation and differentiation .
Mode of Action
Olomoucine acts as a competitive inhibitor of ATP in cyclin-dependent kinases . It binds to these kinases, thereby preventing their normal function and disrupting the cell cycle . This interaction with its targets leads to changes in cell proliferation and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by Olomoucine is the MAP kinase signal transduction pathway . This pathway plays a key role in regulating cell functions such as growth and differentiation. By inhibiting CDKs, Olomoucine disrupts this pathway, leading to downstream effects on cell proliferation and differentiation .
Pharmacokinetics
It is known that olomoucine is a small molecule, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of Olomoucine’s action primarily involve changes in cell proliferation and differentiation. By inhibiting CDKs, Olomoucine disrupts the cell cycle, which can lead to decreased cell proliferation . This has been observed in various cell types, including neuroepithelial cells and cancer cells .
Action Environment
The action, efficacy, and stability of Olomoucine can be influenced by various environmental factors. For example, in the context of stroke, Olomoucine has been shown to influence recovery and peri-infarct changes . .
Future Directions
Olomoucine treatment modified functional recovery in the absence of significant changes in infarct volume . The effects on recovery were markedly test dependent, adding to evidence that skilled tasks requiring specific training and general measures of motor function can be differentially modified by some interventions . The altered recovery was not associated with specific changes in key responses of peri-infarct microglia, even though these cells were considered a likely target for early olomoucine treatment .
properties
IUPAC Name |
2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVPOLSIJWJJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144068 | |
Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olomoucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Olomoucine | |
CAS RN |
101622-51-9 | |
Record name | Olomoucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olomoucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olomoucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02116 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | olomoucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLOMOUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Olomoucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 °C | |
Record name | Olomoucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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